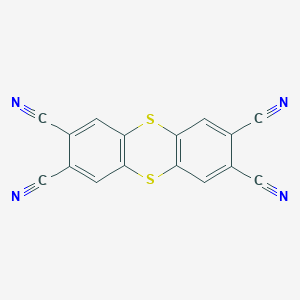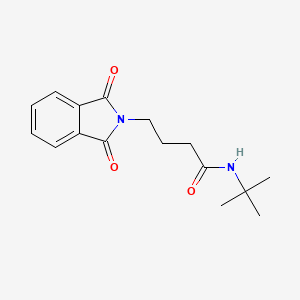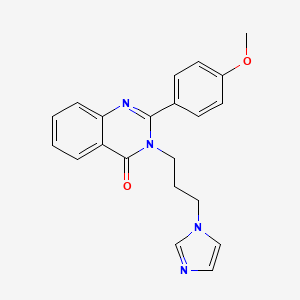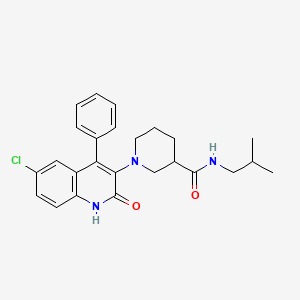![molecular formula C14H11ClN4O2S B10876155 N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876155.png)
N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a chlorobenzoyl hydrazine and a carbothioyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps:
Formation of 2-chlorobenzoyl hydrazine: This is achieved by reacting 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions.
Coupling with nicotinic acid: The 2-chlorobenzoyl hydrazine is then reacted with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins. These interactions can lead to alterations in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chlorobenzoyl hydrazine
- Nicotinamide
- Carbothioyl derivatives
Uniqueness
N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, the compound exhibits enhanced reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C14H11ClN4O2S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22) |
Clave InChI |
BBJBBZPHZVFROW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876075.png)


![7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876084.png)
![{3-[5-(Furan-2-YL)-4-imino-5H-12-oxa-1,3-diazatetraphen-3-YL]propyl}dimethylamine](/img/structure/B10876090.png)
![2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876101.png)
![2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol](/img/structure/B10876102.png)
![4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876106.png)


![(4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876128.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876131.png)

![3-(2,4-Dichlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10876149.png)
